molecular formula C6H8BrNS B1272498 4-Bromo-2-isopropylthiazole CAS No. 376585-97-6

4-Bromo-2-isopropylthiazole

Cat. No. B1272498
M. Wt: 206.11 g/mol
InChI Key: MIHUGKROHGQVQY-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropylthiazole is a compound that belongs to the thiazole family, a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. Thiazoles are known for their importance in medicinal chemistry and drug discovery due to their presence in various biologically active molecules.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. One approach involves the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon, which allows the introduction of a bromodifluoromethyl group at the C4 position of the thiazole ring . Another method for synthesizing bromo-thiazole derivatives includes the reaction of ethyl 2-amino-thiazole-4-carboxylate with thiourea and ethyl bromopyruvate, followed by diazotization and saponification to yield 2-bromo-thiazole-4-carboxylic acid . Additionally, a cost-effective synthesis of 4-bromo-1,2-dimethyl-1H-imidazole, a related structure, has been developed, which avoids regioisomer formation and uses selective debromination techniques .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using various analytical techniques. For instance, the crystal and molecular structure of a related compound, 4-acetylamino-2-bromo-5-isopropyl-1-methylimidazole, was determined using single-crystal X-ray diffraction methods, revealing a planar heterocyclic ring with significant steric crowding between substituents . Similarly, the structure of 4-bromobenzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) was established by elemental analysis, high-resolution mass spectrometry, and spectroscopic methods .

Chemical Reactions Analysis

Brominated thiazoles and related compounds are versatile intermediates in organic synthesis. They can undergo various chemical reactions, such as Br/F exchange, which is useful in radiopharmaceutical applications . The bromo substituent also allows for further functionalization, as seen in the synthesis of a Cd(II) complex with a 5-bromo thiazolyl azo ligand, demonstrating the potential for coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For example, the presence of bromo and isopropyl groups can affect the compound's boiling point, melting point, solubility, and reactivity. The electronic properties, such as charge distribution and molecular electrostatic potential, can be studied using computational methods like density functional theory (DFT), as performed for a related imidazole derivative . These properties are crucial for understanding the interaction of thiazole derivatives with biological targets, as demonstrated by molecular docking studies .

Scientific Research Applications

Antimicrobial and Antitubercular Properties

  • 4-Bromo-2-isopropylthiazole derivatives have shown promising results in antimicrobial and antitubercular activities. A study synthesized various 4-isopropylthiazole-2-carbohydrazide analogs, which exhibited significant efficacy against Mycobacterium tuberculosis, as well as good to moderate antibacterial and antifungal activities (Mallikarjuna et al., 2009). Similarly, another research found that certain 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazole derivatives displayed enhanced antitubercular potency, along with antibacterial inhibition and excellent antifungal activity (Kumar et al., 2010).

Anticancer Potential

  • Certain 4-bromo spiro-isoxazoline derivatives, including those with 4-bromo-2-isopropylthiazole structure, have been evaluated for their antiproliferative activity against breast and prostate cancer cell lines. These compounds showed significant antitumor activities, highlighting their potential as anticancer agents (Das et al., 2015).

Antiviral and Fungicidal Activities

  • Research on a compound incorporating a 4-isopropylthiazole moiety indicated good fungicidal and antiviral activities, particularly against tobacco mosaic virus. This suggests its potential application in agricultural or pharmaceutical contexts for managing viral infections and fungal diseases (Li et al., 2015).

Biochemical Properties

  • A study on the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine, though not directly related to 4-Bromo-2-isopropylthiazole, provides insights into the biochemical properties and potential toxic effects of similar bromo-thiazole derivatives (Carmo et al., 2005).

Safety And Hazards

The safety information for “4-Bromo-2-isopropylthiazole” indicates that it should be handled with care. The compound has been assigned the GHS07 pictogram, and the signal word is “Warning”. The hazard statements include H302, H315, H319, H335 .

properties

IUPAC Name

4-bromo-2-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS/c1-4(2)6-8-5(7)3-9-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHUGKROHGQVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376794
Record name 4-Bromo-2-isopropylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-isopropylthiazole

CAS RN

376585-97-6
Record name 4-Bromo-2-isopropylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-isopropyl-1,3-thiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Bach, S Heuser - The Journal of Organic Chemistry, 2002 - ACS Publications
… 4-Bromo-2-isopropylthiazole (3f). The reaction was carried out on the same scale as described for general procedure A employing 7.1 mL of an isopropyllithium solution (0.7 M in …
Number of citations: 79 pubs.acs.org
J Lee, SJ Kim, H Choi, YH Kim, IT Lim… - Journal of medicinal …, 2010 - ACS Publications
Tubulin polymerization inhibitors had emerged as one of promising anticancer therapeutics because of their dual mechanism of action, ie apoptosis by cell-cycle arrest and VDA, …
Number of citations: 100 pubs.acs.org

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